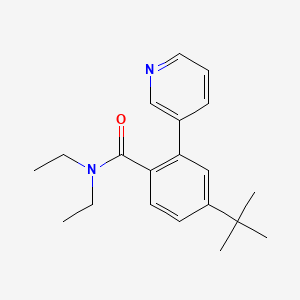

4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

4-tert-butyl-N,N-diethyl-2-pyridin-3-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-6-22(7-2)19(23)17-11-10-16(20(3,4)5)13-18(17)15-9-8-12-21-14-15/h8-14H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOMRAXMHIHGNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)C(C)(C)C)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of N,N-diethyl substituted benzamides typically proceeds via the reaction of a substituted benzoic acid or its activated derivative with diethylamine. The key steps include:

- Activation of the carboxylic acid group (e.g., 4-(tert-butyl)-2-(3-pyridinyl)benzoic acid)

- Nucleophilic substitution by diethylamine to form the amide bond

- Purification of the final product

Activation of Carboxylic Acid

The carboxylic acid moiety is generally a weak electrophile and requires activation to facilitate amide bond formation with diethylamine. Common activation methods include:

- Conversion to acid chlorides using chlorinating agents such as thionyl chloride, oxalyl chloride, or phosphorus trichloride

- Formation of reactive intermediates such as carbamoyl chlorides or imidazolides (e.g., using 1,1'-carbonyldiimidazole (CDI))

Example: The acylation of diethylamine with m-toluoyl chloride (an acid chloride derivative of m-toluic acid) is a classical method for preparing N,N-diethyl-m-methylbenzamide (DEET), which is structurally related to the target compound.

One-Pot Synthesis Using Carbamoyl Chlorides and Organic Bases

A more efficient and scalable method involves a one-pot reaction where the carboxylic acid reacts with a di-substituted carbamoyl chloride in the presence of an organic tertiary base (e.g., tributylamine). This method operates under mild conditions (10°C to 50°C) and short reaction times (15 to 60 minutes), offering advantages in terms of energy and time savings and suitability for commercial scale-up.

- Reactants: Substituted benzoic acid and N,N-diethyl carbamoyl chloride

- Base: Organic tertiary amine (e.g., tributylamine)

- Temperature: 10-50°C

- Time: 15-60 minutes

- Outcome: High yield of N,N-diethyl substituted benzamide

Use of 1,1'-Carbonyldiimidazole (CDI) and 4-Dimethylaminopyridine (4-DMAP)

An alternative and environmentally friendlier approach uses CDI to activate the carboxylic acid to an imidazolide intermediate, which then reacts with diethylamine to form the amide. 4-DMAP serves as a catalyst to enhance the reaction rate.

Optimized conditions for a related compound (N,N-diethyl-m-methylbenzamide):

| Parameter | Value | Observations |

|---|---|---|

| Solvent | Dichloromethane | Best yield (88.86%) vs. other solvents |

| Molar ratio (acid:CDI) | 1:1.2 | Highest yield (93.68%) |

| Molar ratio (acid:diethylamine) | 1:2.0 | Highest yield (94.03%) |

| Temperature | 35-40°C | Mild heating for completion |

| Reaction time | 90 minutes | Efficient conversion |

This method avoids toxic chlorinating agents and harsh conditions, and the product can be isolated by simple extraction and drying without requiring vacuum distillation or chromatography.

Reaction Mechanism Insights

- The carboxylic acid reacts with CDI to form an activated imidazolide intermediate.

- 4-DMAP catalyzes the nucleophilic attack of diethylamine on the activated intermediate.

- The amide bond forms with the release of imidazole as a by-product.

- The reaction proceeds smoothly at mild temperatures, minimizing side reactions and discoloration.

Comparative Analysis of Preparation Methods

Summary of Research Findings and Practical Recommendations

- Activation of the carboxylic acid with CDI in the presence of 4-DMAP and subsequent reaction with diethylamine provides a high-yield, mild, and scalable method for preparing N,N-diethyl substituted benzamides, including derivatives with pyridinyl and tert-butyl substituents.

- One-pot processes using carbamoyl chlorides and organic bases offer time and energy efficiency and are suitable for commercial manufacturing.

- Traditional acid chloride routes are less desirable due to toxic reagents and harsher reaction conditions.

- Solvent choice significantly affects yield; dichloromethane is preferred.

- Optimized molar ratios of reactants are critical to maximize yield and minimize by-products.

Data Tables from Optimized Synthesis of Related Benzamides

Table 1: Effect of Solvent on Yield

| Solvent | Yield (%) |

|---|---|

| Diethyl ether | Lower yield |

| n-Hexane | Moderate |

| Dichloromethane | 88.86 |

| Ethyl acetate | Lower yield |

Table 2: Effect of Acid to CDI Molar Ratio

| Acid:CDI Ratio | Yield (%) |

|---|---|

| 1:1.0 | Lower |

| 1:1.1 | Moderate |

| 1:1.2 | 93.68 |

| 1:1.3 | Slightly less |

| 1:1.4 | Lower |

Table 3: Effect of Acid to Diethylamine Molar Ratio

| Acid:Diethylamine Ratio | Yield (%) |

|---|---|

| 1:1.5 | Moderate |

| 1:2.0 | 94.03 |

| 1:2.5 | Slightly less |

| 1:3.0 | Lower |

| 1:3.5 | Lower |

Analyse Chemischer Reaktionen

Types of Reactions

4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or pyridinyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a building block in organic synthesis . Its structural features allow it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for catalysis and material science.

Biology

Research indicates that 4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide may possess bioactive properties . Studies have explored its potential as an antimicrobial agent and anticancer drug. The compound's interaction with biological targets could lead to the development of novel therapeutic agents.

Medicine

In medicinal chemistry, this compound is being investigated for its role in drug development . Its ability to modulate enzyme activity or receptor interactions positions it as a candidate for designing enzyme inhibitors or receptor modulators, potentially useful in treating various diseases.

Industry

The compound is also utilized in the development of advanced materials such as polymers and coatings. Its unique structural properties contribute to enhanced performance characteristics in industrial applications.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of benzamide compounds, including 4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide, exhibited significant antimicrobial activity against various bacterial strains. This finding supports further exploration into its use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Properties

Research focusing on the anticancer effects of similar benzamide derivatives revealed that they could induce apoptosis in cancer cells through specific signaling pathways. The potential application of 4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide in cancer therapy is being actively investigated.

Wirkmechanismus

The mechanism of action of 4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Core Structural Similarities

Compounds sharing the 4-(tert-butyl)benzamide scaffold include:

Key Observations :

- Shared Features : All compounds contain a benzamide backbone with a 4-(tert-butyl) group, which improves membrane permeability and metabolic stability.

- Divergence in Substituents : The diethylamine and pyridinyl groups in the target compound contrast with larger substituents in analogs (e.g., pyrimidinyl in Imatinib, trifluoromethyl in compound). These differences influence target specificity and pharmacokinetics.

Pharmacokinetic and Physicochemical Properties

Biologische Aktivität

4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide is a synthetic organic compound with a complex structure that includes a benzamide core, a tert-butyl group, diethylamino groups, and a pyridinyl substituent. This unique combination of functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of 4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide is primarily attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor or modulator of various enzymes and receptors involved in critical biochemical pathways. The precise molecular targets remain under investigation, but preliminary studies suggest potential applications in cancer therapy and antimicrobial activity.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide. For instance, variants of benzamide derivatives have demonstrated significant cytotoxicity against various cancer cell lines. A notable study reported that certain benzamide derivatives exhibited IC50 values in the micromolar range against MCF cell lines, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 1 | MCF7 | 25.72 ± 3.95 | |

| Compound 11 | U87 Glioblastoma | 45.2 ± 13.0 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that related benzamides exhibit activity against Mycobacterium tuberculosis and other pathogens. The mechanism often involves inhibition of essential enzymes critical for bacterial survival .

Case Studies

-

Study on Anticancer Activity :

A study evaluated the effects of various benzamide derivatives on tumor growth in vivo. The results showed that certain derivatives significantly suppressed tumor growth in mice models, suggesting that modifications to the benzamide structure can enhance anticancer efficacy . -

Antimicrobial Efficacy :

In vitro studies demonstrated that compounds similar to 4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide effectively inhibited Mycobacterium tuberculosis by targeting phosphopantetheinyl transferase (PptT), an essential enzyme for bacterial biosynthesis .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide, it is beneficial to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 4-(tert-Butyl)-N,N-diethylbenzamide | No pyridinyl group | Limited versatility |

| N,N-Diethyl-2-(3-pyridinyl)benzamide | No tert-butyl group | Reduced stability |

| 4-(tert-Butyl)-N,N-dimethyl-2-(3-pyridinyl)benzamide | Dimethyl instead of diethyl | Altered steric properties |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 4-(tert-Butyl)-N,N-diethyl-2-(3-pyridinyl)benzamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the pyridine or benzamide core. For example:

- Step 1 : Chlorination of a pyridine ring followed by introduction of a trifluoromethyl group (if applicable) .

- Step 2 : Condensation of intermediates (e.g., benzoyl chloride derivatives) with amines under basic conditions (e.g., triethylamine in dichloromethane) .

- Characterization : Intermediates are confirmed via IR (e.g., carbonyl stretches at ~1650–1750 cm⁻¹), NMR (analysis of aromatic proton environments), and elemental analysis to verify purity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1680 cm⁻¹) .

- NMR (¹H/¹³C) : Resolves substitution patterns on aromatic rings (e.g., diethyl groups at δ ~1.2–1.4 ppm for CH₃ and δ ~3.4–3.6 ppm for CH₂) .

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions).

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while controlled temperature (20–25°C) prevents side reactions .

- Catalysis : Use of coupling agents (e.g., EDC/HOBt) improves amide bond formation efficiency, as seen in similar benzamide syntheses (83% yield achieved with optimized stoichiometry) .

- Scale-Up : Continuous flow reactors and automated systems reduce variability in industrial-scale production .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Validation : Replicate assays using standardized protocols (e.g., six replicates per condition) and apply statistical tests (ANOVA with post-hoc Duncan’s test) to confirm significance .

- Target Specificity : Validate enzyme inhibition (e.g., acps-pptase) via kinetic assays (IC₅₀ determination) and compare with structurally similar compounds (e.g., trifluoromethyl-containing analogs) .

- Pathway Analysis : Use transcriptomics or metabolomics to identify off-target effects (e.g., unintended modulation of bacterial proliferation pathways) .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model binding to enzymes (e.g., acps-pptase) by aligning the pyridine moiety with hydrophobic pockets .

- MD Simulations : GROMACS or AMBER simulate stability of ligand-receptor complexes over 100+ ns trajectories .

- QSAR Modeling : Relate substituent effects (e.g., tert-butyl lipophilicity) to antibacterial activity using descriptors like logP and polar surface area .

Q. What strategies mitigate stability issues during storage or experimental use?

- Methodological Answer :

- Lyophilization : Stabilize the compound in lyophilized form under inert gas (e.g., N₂) to prevent hydrolysis of the amide bond .

- pH Control : Store solutions in neutral buffers (pH 6–8) to avoid degradation of the pyridine ring .

- Impurity Profiling : Regular HPLC-MS monitoring (C18 columns, acetonitrile/water gradient) detects degradation products (e.g., hydrolyzed benzamide derivatives) .

Data Management and Theoretical Frameworks

Q. How can researchers align experimental design with theoretical frameworks to enhance reproducibility?

- Methodological Answer :

- Hypothesis-Driven Design : Define clear primary and secondary endpoints (e.g., IC₅₀ for enzyme inhibition, MIC for bacterial assays) based on prior mechanistic studies .

- Data Integrity : Use encrypted LIMS (Laboratory Information Management Systems) to track raw data and metadata, ensuring compliance with FAIR principles .

- Theoretical Validation : Cross-reference results with density functional theory (DFT) calculations for electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Comparative Analysis

Q. How does the tert-butyl group influence this compound’s properties compared to analogs?

- Methodological Answer :

- Lipophilicity : The tert-butyl group increases logP by ~1.5 units compared to methyl analogs, enhancing membrane permeability (measured via PAMPA assays) .

- Metabolic Stability : In vitro liver microsome assays show tert-butyl derivatives resist CYP450 oxidation better than n-alkyl chains (t₁/₂ > 60 mins vs. <30 mins) .

- Steric Effects : X-ray crystallography reveals tert-butyl groups occupy hydrophobic pockets in target enzymes, reducing off-target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.